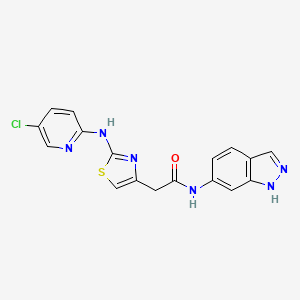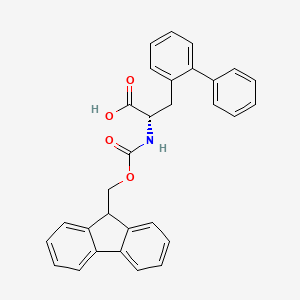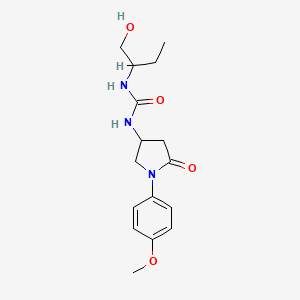
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has attracted the attention of many researchers due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Active Metabolites
- This compound is involved in the synthesis and stereochemical determination of active metabolites of potent inhibitors. For instance, in the context of PI3 kinase inhibitor PKI-179, it plays a crucial role in the stereospecific hydroboration and subsequent steps to produce active enantiomers (Chen et al., 2010).
Enzyme Inhibition and Anticancer Properties
- Derivatives of this compound, such as urea derivatives, have been studied for their enzyme inhibition properties and potential anticancer applications. The compound has shown effects on various enzymes and has displayed promising results in in vitro cancer cell line studies (Mustafa et al., 2014).
Rheology and Gelation Studies
- In the field of soft matter physics, this compound has been utilized in studies exploring the rheology, morphology, and gelation of low molecular weight hydrogelators. This research is significant for understanding the tuning of physical properties of gels based on the identity of anions (Lloyd & Steed, 2011).
Research in Biochemistry
- Biochemical research has also utilized derivatives of this compound. For example, its role in the oxidation of various substituted methane derivatives has been studied, showing its versatility in different biochemical reactions (Colby et al., 1977).
Environmental Applications
- In environmental science, derivatives have been used to study the degradation of antimicrobials like triclosan and triclocarban, highlighting its importance in the field of environmental chemistry and pollution control (Sirés et al., 2007).
Chemical Synthesis
- The compound has applications in the field of chemical synthesis, such as in the asymmetric synthesis of metabolites. This research is vital for understanding the metabolic pathways of various drugs and compounds (Shetty & Nelson, 1988).
Protein Kinase Inhibition
- It has been used in the synthesis and study of inhibitors of protein kinases, which are crucial for understanding cellular signaling pathways and developing treatments for diseases like cancer (Pireddu et al., 2012).
Eigenschaften
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-11(10-20)17-16(22)18-12-8-15(21)19(9-12)13-4-6-14(23-2)7-5-13/h4-7,11-12,20H,3,8-10H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWWFMRJVWPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxybutan-2-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

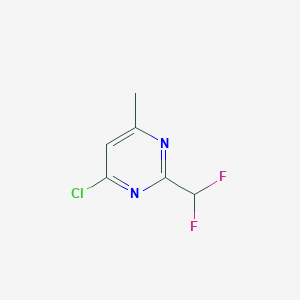
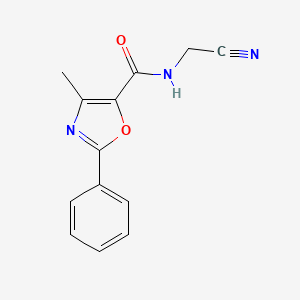

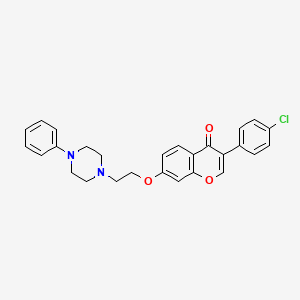
![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)
![2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2573111.png)
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)
